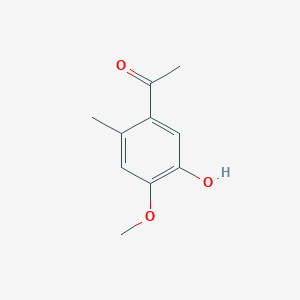

1-(5-Hydroxy-4-methoxy-2-methylphenyl)ethanone

Description

1-(5-Hydroxy-4-methoxy-2-methylphenyl)ethanone is a substituted acetophenone derivative featuring a hydroxyl group at position 5, a methoxy group at position 4, and a methyl group at position 2 on the aromatic ring. The compound’s activity is influenced by the electronic and steric effects of its substituents, particularly the hydroxyl and methoxy groups, which enhance hydrogen bonding and interactions with biological targets .

Properties

IUPAC Name |

1-(5-hydroxy-4-methoxy-2-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6-4-10(13-3)9(12)5-8(6)7(2)11/h4-5,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWHQNNQKUUWEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)C)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40288406 | |

| Record name | 1-(5-hydroxy-4-methoxy-2-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6948-37-4 | |

| Record name | NSC55764 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5-hydroxy-4-methoxy-2-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(5-Hydroxy-4-methoxy-2-methylphenyl)ethanone can be achieved through several routes. One common method involves the scission of 5-hydroxy-4-(4-hydroxyphenyl)-5H-furan-2-one with potassium hydroxide in methanol at 20°C for 24 hours, yielding an 85% product . Another method includes catalytic debenzylation of 1-(4-benzyl-oxyphenyl)-2-methoxyethanone in methanol under hydrogen (five bars) in the presence of 5% Pd/C for 24 hours, resulting in an 81% yield . Industrial production methods typically involve similar reaction conditions but are scaled up to meet commercial demands.

Chemical Reactions Analysis

1-(5-Hydroxy-4-methoxy-2-methylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

Substitution: The hydroxy and methoxy groups on the phenyl ring can participate in substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(5-Hydroxy-4-methoxy-2-methylphenyl)ethanone has several scientific research applications:

Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 1-(5-Hydroxy-4-methoxy-2-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ethanone moiety can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs and Similar Compounds

Substituent Position and Functional Group Effects

The position and number of hydroxyl, methoxy, and methyl groups on the aromatic ring significantly modulate biological activity:

- Hydroxylation: Increasing hydroxyl groups improves α-glucosidase inhibition. For example, 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone (IC₅₀ = 0.28 µM) exhibits stronger inhibition than paeonol (IC₅₀ = 0.92 µM) due to additional hydrogen bonding .

- Methoxylation: Methoxy groups at C-4 enhance stability and hydrophobic interactions. 1-(2,3-dihydroxy-4-methoxyphenyl)ethanone shows a binding energy of −0.92 kcal/mol compared to −0.87 kcal/mol for its 2,5-dihydroxy analog, indicating minor positional effects .

- Methyl Substitution: Methyl groups at C-2 (as in the target compound) may improve lipophilicity and membrane penetration, as seen in antifungal analogs like 1-(3,5-dimethylbenzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone .

Table 1: Key Structural Analogs and Their Activities

Key Findings :

- Antioxidant Activity : Compounds with multiple hydroxyl groups (e.g., 2,4-dihydroxy-5-methoxyphenyl derivatives) exhibit radical scavenging activity via DPPH assays .

- Antimicrobial Activity: Methyl and halogen substituents enhance antibacterial effects. For instance, 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone shows activity against E. coli .

- Enzyme Inhibition : Hydroxyl groups at meta/para positions optimize α-glucosidase binding, while methoxy groups reduce steric hindrance .

Physicochemical and Spectroscopic Properties

- Solubility: Hydroxyl groups improve aqueous solubility, whereas methoxy and methyl groups increase logP values (e.g., logP = 1.8 for 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone) .

- Spectroscopic Signatures: ¹H NMR: Methoxy protons resonate at δ 3.8–4.0 ppm; aromatic protons show splitting patterns dependent on substituent positions . FT-IR: Stretching vibrations for C=O (1680–1700 cm⁻¹) and phenolic O-H (3200–3500 cm⁻¹) are characteristic .

Biological Activity

1-(5-Hydroxy-4-methoxy-2-methylphenyl)ethanone, also known by its CAS number 6948-37-4, is a compound that has garnered interest in the field of biological research due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₀H₁₂O₃

- Molecular Weight : 180.20 g/mol

- Density : 1.128 g/cm³

- Boiling Point : 344.8 ºC

The biological activity of this compound is largely attributed to its interactions with various molecular targets in biological systems. Preliminary studies suggest that it may exert anti-inflammatory and antioxidant effects by modulating signaling pathways such as the MAPK and NF-κB pathways.

Table 1: Mechanistic Insights

| Pathway | Effect | Reference |

|---|---|---|

| MAPK Pathway | Inhibition of phosphorylation | |

| NF-κB Pathway | Suppression of nuclear translocation |

Anti-inflammatory Effects

Research indicates that this compound may inhibit the production of pro-inflammatory mediators such as nitric oxide and cytokines in various cell models. For instance, studies have shown significant reductions in inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression levels in LPS-stimulated microglial cells, suggesting its potential as a therapeutic agent for neuroinflammation .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it could scavenge free radicals effectively, contributing to cellular protection against oxidative stress .

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of this compound on BV-2 microglial cells subjected to LPS-induced inflammation. The results indicated that treatment with this compound significantly reduced the expression of inflammatory markers and protected against cell death, highlighting its potential for treating neurodegenerative diseases .

Case Study 2: Cancer Research

Another study explored the effects of similar compounds on human fibrosarcoma HT1080 cells, revealing that derivatives like SE1 (related to this compound) inhibited cell migration and gelatin digestion mediated by matrix metalloproteinase (MMP)-9. These findings suggest a possible role in cancer therapy by targeting metastasis-related pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.